molecular formula C9H12ClNO B15323626 4-(3-Chloropyridin-4-yl)butan-2-ol

4-(3-Chloropyridin-4-yl)butan-2-ol

Cat. No.: B15323626
M. Wt: 185.65 g/mol
InChI Key: KZGRRTQTMYOUGD-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)butan-2-ol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a butanol chain at the 4-position. It is primarily used in research and industrial applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-(3-chloropyridin-4-yl)butan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-7(12)2-3-8-4-5-11-6-9(8)10/h4-7,12H,2-3H2,1H3

InChI Key

KZGRRTQTMYOUGD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=NC=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-ol typically involves the reaction of 3-chloropyridine with butan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-4-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloropyridin-4-yl)butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyridine ring play crucial roles in binding to these targets, while the butanol chain may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropyridin-4-yl)butan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs with different substituents .

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